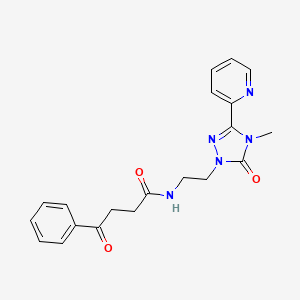![molecular formula C19H20FN3O2 B2847544 N-[[1-(2-Fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]benzamide CAS No. 1436157-43-5](/img/structure/B2847544.png)
N-[[1-(2-Fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[1-(2-Fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]benzamide is a complex organic compound that features a fluoropyridine moiety, a piperidine ring, and a benzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-Fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]benzamide typically involves multiple steps. One common approach is to start with the fluoropyridine derivative, which undergoes a series of reactions to introduce the piperidine and benzamide groups. Key steps may include:
Nucleophilic Substitution: Introduction of the fluoropyridine moiety.
Amide Bond Formation: Coupling of the piperidine derivative with the benzoyl chloride to form the benzamide linkage.
Purification: Techniques such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure scalability and consistency.
化学反応の分析
Types of Reactions
N-[[1-(2-Fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
N-[[1-(2-Fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its interactions with biological targets, such as enzymes or receptors.
Materials Science: Exploration of its properties for use in advanced materials, such as polymers or coatings.
作用機序
The mechanism of action of N-[[1-(2-Fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites to modulate biological responses.
Pathways: Influence on cellular signaling pathways to exert its effects.
類似化合物との比較
Similar Compounds
N-[[1-(2-Chloropyridine-4-carbonyl)piperidin-2-yl]methyl]benzamide: Similar structure with a chlorine atom instead of fluorine.
N-[[1-(2-Bromopyridine-4-carbonyl)piperidin-2-yl]methyl]benzamide: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-[[1-(2-Fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]benzamide imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can enhance its performance in various applications.
特性
IUPAC Name |
N-[[1-(2-fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-17-12-15(9-10-21-17)19(25)23-11-5-4-8-16(23)13-22-18(24)14-6-2-1-3-7-14/h1-3,6-7,9-10,12,16H,4-5,8,11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBJXTHXJAJXFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CNC(=O)C2=CC=CC=C2)C(=O)C3=CC(=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methanesulfonyl-8-(2-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2847467.png)

![3-({[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(4-ETHYLPHENYL)PYRIDAZINE](/img/structure/B2847469.png)
![N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}cyclopropanecarboxamide](/img/structure/B2847471.png)



![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide](/img/structure/B2847477.png)


![5-bromo-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide](/img/structure/B2847481.png)
